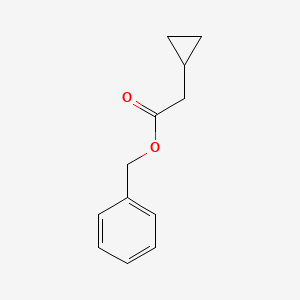

Benzyl 2-cyclopropylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-cyclopropylacetate is a compound that can be associated with various chemical reactions and syntheses involving cyclopropane rings and benzyl groups. While the provided papers do not directly discuss Benzyl 2-cyclopropylacetate, they do provide insights into the chemistry of related cyclopropane-containing compounds and benzyl derivatives, which can be extrapolated to understand the properties and reactivity of Benzyl 2-cyclopropylacetate.

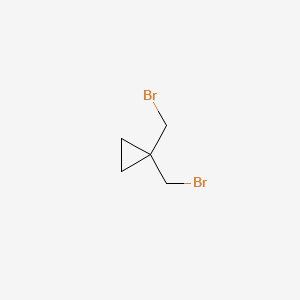

Synthesis Analysis

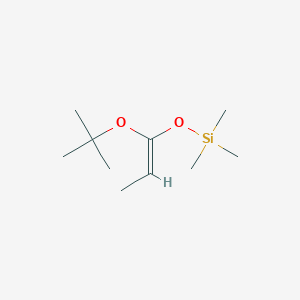

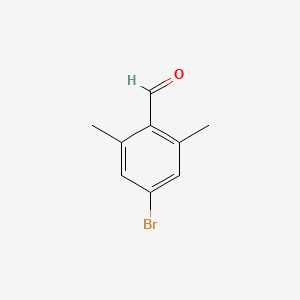

The synthesis of cyclopropane-containing compounds can be achieved through various methods. For instance, the nickel-catalyzed carbonylation of cyclopropanol with benzyl bromide is a method to afford multisubstituted cyclopentenone derivatives . This showcases the potential for creating complex structures from simpler cyclopropane precursors. Additionally, the synthesis of 1,1-cyclopropane aminoketones from α-amino aryl ketones with vinyl sulfonium salts indicates the versatility of cyclopropane moieties in synthesis . The direct transformation of benzylidenemalononitriles and malononitrile into 1,1,2,2-tetracyanocyclopropanes also demonstrates a method for constructing the cyclopropane ring .

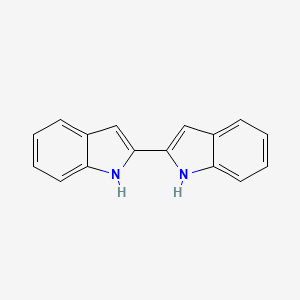

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex. For example, the crystal structures of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene show the pincer behavior of ligands around palladium centers . Although this is not directly related to Benzyl 2-cyclopropylacetate, it provides insight into how cyclopropane rings might interact with metal centers in coordination complexes.

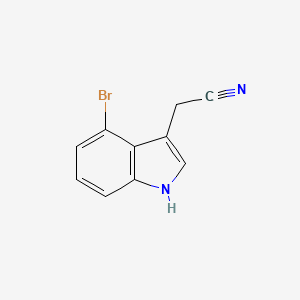

Chemical Reactions Analysis

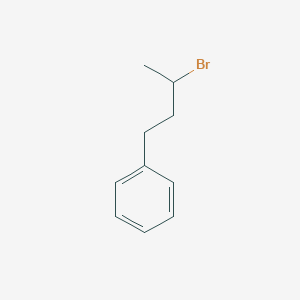

Cyclopropane-containing compounds participate in a variety of chemical reactions. The cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine, for example, leads to multiple products including cyclopropanone hydrate and 3-hydroxypropionaldehyde . This indicates that cyclopropane rings can undergo ring-opening reactions and form diverse products. The [1,5]-hydride shift/7-endo cyclization sequence to synthesize 1-benzazepines from 2-(aryl)cyclopropane 1,1-diester derivatives is another example of the reactivity of cyclopropane rings .

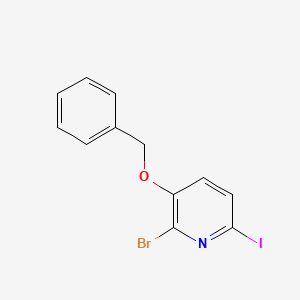

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be inferred from their reactivity and synthesis methods. The high functional group tolerance and broad substrate scope in the nickel-catalyzed carbonylation reaction suggest that cyclopropane-containing compounds like Benzyl 2-cyclopropylacetate may exhibit stability under a range of conditions . The successful synthesis of cyclopropane amino acids from methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate further supports the chemical versatility of these compounds .

科学的研究の応用

Synthesis and Organic Chemistry

- Advanced Syntheses of Cyclopropylideneacetates: A study by Limbach, Dalai, and Meijere (2004) developed a reproducible and cost-effective method for preparing cyclopropylideneacetates, including benzyl cyclopropylideneacetate. This compound serves as a versatile multifunctional building block in organic synthesis (Limbach, Dalai, & Meijere, 2004).

Biochemical Studies

- Inhibition and Substrate Activity of Monoamine Oxidase: Research by Silverman and Zieske (1985) found that 1-benzylcyclopropylamine, a compound structurally related to benzyl 2-cyclopropylacetate, acts as a potent competitive reversible inhibitor of monoamine oxidase (MAO) and as a mechanism-based inactivator. This provides insight into the biochemical applications of related cyclopropylamines (Silverman & Zieske, 1985).

Mechanistic Studies in Enzymatic Reactions

- Cyclopropylamines as Inhibitors of Enzymes: Malcomson et al. (2015) explored cyclopropylamines, including those with structures similar to benzyl 2-cyclopropylacetate, as inhibitors of monoamine oxidases and lysine-specific demethylase. This research is significant for understanding the mechanistic roles of such compounds in potential therapeutic applications (Malcomson et al., 2015).

Applications in Medicinal Chemistry

- Cyclopropyl Group Transfer in Medicinal Compounds: A study by Gagnon et al. (2007) demonstrated the direct transfer of cyclopropyl groups onto nitrogen atoms in various medicinal compounds, highlighting the significance of cyclopropyl structures, as found in benzyl 2-cyclopropylacetate, in the pharmaceutical industry (Gagnon et al., 2007).

Drug Synthesis

- Palladium-Catalyzed Carbonylation in Drug Synthesis: Li, Wang, and Wu (2018) developed a method for the carbonylative transformation of benzyl amines using palladium as a catalyst. This process is relevant for the synthesis of compounds like benzyl 2-cyclopropylacetate and highlights its potential use in drug synthesis (Li, Wang, & Wu, 2018).

特性

IUPAC Name |

benzyl 2-cyclopropylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVFPVAJRYENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454244 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59698-18-9 |

Source

|

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)

![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)